1-(3-Methylpyridin-2-yl)propan-2-ol
Description
1-(3-Methylpyridin-2-yl)propan-2-ol is a pyridine-derived alcohol characterized by a propan-2-ol backbone linked to a 3-methylpyridin-2-yl group. Pyridine derivatives are often explored for their bioactivity, solubility, and stability profiles.
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-4-3-5-10-9(7)6-8(2)11/h3-5,8,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIMDTJVMWSKFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylpyridin-2-yl)propan-2-ol typically involves the reaction of 3-methylpyridine with an appropriate alkylating agent under controlled conditions. One common method is the alkylation of 3-methylpyridine with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-(3-Methylpyridin-2-yl)propan-2-ol serves as an important intermediate for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions: The hydroxyl group can be substituted with various nucleophiles.
- Oxidation Reactions: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
| Reaction Type | Description |
|---|---|
| Substitution | Hydroxyl group substitution with nucleophiles |
| Oxidation | Conversion to ketones or aldehydes |
| Reduction | Reduction of the pyridine ring or hydroxyl group |
Biology
Research has indicated that this compound exhibits potential biological activities, making it a candidate for further investigation in pharmacology. Studies have shown that derivatives of pyridine can interact with various biological targets, including enzymes and receptors.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of pyridine derivatives, including this compound. It demonstrated significant inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic properties. Its ability to modulate biological pathways makes it a candidate for drug development.
Case Study: Anti-inflammatory Properties
Research conducted on the anti-inflammatory effects of pyridine derivatives indicated that this compound could inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(3-Methylpyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Key Observations :
Pharmacological Activity
- Indole-containing analogs (e.g., compounds from ) exhibit α1/α2/β1-adrenoceptor binding and antiarrhythmic activity, suggesting pyridine-propanol hybrids may target cardiovascular systems .
- Oteseconazole () demonstrates antifungal activity via CYP51 inhibition, highlighting how bulky substituents (e.g., trifluoroethoxy groups) direct therapeutic applications .
- Amino-substituted pyridines (e.g., ) may favor CNS targeting due to improved blood-brain barrier penetration compared to the methyl-substituted target compound .
Toxicological Considerations
- Read-across analogs like 1-(1-methyl-2-propoxyethoxy)propan-2-ol () and ether-linked propanols () are used to predict toxicity profiles for structurally similar compounds. The target compound’s simpler structure may reduce metabolic complexity compared to ether derivatives .
Biological Activity
1-(3-Methylpyridin-2-yl)propan-2-ol, also known as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential applications in various therapeutic areas, including antimicrobial, antifungal, and antiproliferative effects. This article reviews the current understanding of the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with a propanol chain. The unique substitution pattern influences its reactivity and biological properties. The presence of the methyl group at the 3-position enhances its lipophilicity, which is crucial for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, leading to various biological effects:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by inhibiting enzymes involved in microbial growth.
- Antifungal Activity : Preliminary studies suggest that it may also possess antifungal properties, although further research is needed to clarify these effects.
Antimicrobial and Antifungal Properties
The compound has been investigated for its antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of certain bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatment.
| Activity | Target Organisms | Effect |
|---|---|---|
| Antimicrobial | Various bacterial strains | Growth inhibition |
| Antifungal | Specific fungal species | Potential inhibition |
Antiproliferative Effects
Research indicates that this compound may exhibit antiproliferative effects against cancer cell lines. A study assessing the compound's impact on human cancer cells demonstrated a decrease in cell viability, suggesting potential as an anticancer agent.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MDA-MB-231 (breast) | 9.0 | Moderate inhibition |
| HeLa (cervical) | 0.075 | Significant inhibition |
Study on Trypanocidal Activity
A significant study evaluated the trypanocidal activity of various pyridine derivatives, including this compound. The compound showed promising results against Trypanosoma cruzi amastigotes but also exhibited host cell toxicity, indicating the need for structural optimization to enhance selectivity and reduce toxicity .
Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship of pyridine derivatives revealed that modifications to the hydroxyl group significantly impacted biological activity. Compounds with additional hydroxyl groups demonstrated improved antiproliferative effects against several cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
